molecular formula C9H21GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No. B088771
CAS RN: 14532-05-9
M. Wt: 334.5 g/mol
InChI Key: VJLSFXQJAXVOEQ-UHFFFAOYSA-N
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Description

Gadolinium (III) isopropoxide is a compound with the molecular formula C9H21GdO3 . It is also known by other names such as gadolinium (3+);propan-2-olate and gadolinium isopropoxide . The molecular weight of this compound is 334.5 g/mol .


Synthesis Analysis

Gadolinium (III) isopropoxide can be synthesized by the sol-gel method . In many asymmetric catalysis applications, glove box and Schlenk techniques should be employed to prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome .


Molecular Structure Analysis

The molecular structure of Gadolinium (III) isopropoxide is represented by the InChI string: InChI=1S/3C3H7O.Gd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 . The Canonical SMILES representation is CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] .


Chemical Reactions Analysis

Gadolinium (III) isopropoxide has been used as a catalyst for enantioselective construction of beta-quaternary carbons via conjugate addition reactions, generation of reactive enolates, regioselective/stereoselective conjugate addition of cyanide to enones .


Physical And Chemical Properties Analysis

Gadolinium (III) isopropoxide has a molecular weight of 334.5 g/mol. It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 335.07318 g/mol . The Topological Polar Surface Area is 69.2 Ų .

Scientific Research Applications

Bioactive Glasses

  • Scientific Field : Material Science
  • Application Summary : Gadolinium (III)-containing silicate bioactive glasses are synthesized and used for their physical, mechanical, elastic, and radiation attenuation properties .
  • Methods of Application : The bioactive glass powders are synthesized by the sol–gel method and subsequently die pressed to fabricate disc-shape glass samples. Sintering is performed at 690 °C for 1 h in air atmosphere .
  • Results : The prepared glass samples were amorphous after sintering and any detrimental effect of Gd 2 O 3 was not observed on the densification. An increase in bulk density and in compressive strength was obtained as the gadolinium (III) concentration was increased .

Magnetic Resonance Imaging (MRI) Contrast Agent

  • Scientific Field : Medical Imaging
  • Application Summary : Gadolinium (III)-Chelated Deformable Mesoporous Organosilica Nanoparticles are used as a contrast agent in Magnetic Resonance Imaging .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, contrast agents are administered to a patient prior to an MRI scan to enhance the difference between different tissues in the body .
  • Results : The specific results or outcomes of this application are not detailed in the source .

Sol-Gel Synthesis of Gadolinium Compounds

  • Scientific Field : Material Science
  • Application Summary : Gadolinium (III) isopropoxide is used in the sol-gel synthesis of gadolinium compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, sol-gel synthesis involves the transition of a system from a liquid “sol” into a solid “gel” phase .
  • Results : The specific results or outcomes of this application are not detailed in the source .

Catalyst in Organic Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Gadolinium (III) isopropoxide is used as a catalyst in various organic reactions .
  • Methods of Application : Some of the reactions it catalyzes include enantioselective construction of beta-quaternary carbons via conjugate addition reactions, generation of reactive enolates, regioselective/stereoselective conjugate addition of cyanide to enones, Strecker reactions, and asymmetric ring-opening of meso-aziridines .
  • Results : The specific results or outcomes of this application are not detailed in the source .

Targeting Drug Delivery and MRI Agent

  • Scientific Field : Biomedical Engineering
  • Application Summary : Gadolinium (III)-based compounds are utilized as contrast agents for clinical applications and in targeting drug delivery . A new example is the anti-inflammatory theragnostic MRI agent to target inflammatory mediators for imaging diagnosis and to treat inflammatory diseases simultaneously .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, the drug is administered to a patient and is also applicable in MRI diagnostics .
  • Results : In the in vivo MRI experiment, the contrast-to-noise ratio (CNR) was higher and persisted longer than that with Gd-DO3A-BT; specifically, the CNR difference was almost five times at 2 h after injection .

Sol-Gel Synthesis of Gadolinium Compounds

  • Scientific Field : Material Science
  • Application Summary : Gadolinium (III) isopropoxide is used in the sol-gel synthesis of gadolinium compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but generally, sol-gel synthesis involves the transition of a system from a liquid “sol” into a solid “gel” phase .
  • Results : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

Gadolinium (III) isopropoxide is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

Gadolinium (III) isopropoxide has promising potential in the field of phototheranostics, an emerging field of modern precision medicine . It has been used in the development of new probes for selective targeting and emergent bioimaging techniques .

properties

IUPAC Name

gadolinium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Gd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLSFXQJAXVOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21GdO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567503
Record name Gadolinium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gadolinium (III) isopropoxide

CAS RN

14532-05-9
Record name Gadolinium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium(III) tris(isopropoxide)
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Synthesis routes and methods I

Procedure details

Gadolinium isopropoxide was synthesized using the method of Brown et al. The Gd2O3 precursor solution was prepared by reacting 4.85 g (15 mmole) of gadolinium isopropoxide with 50 ml of 2-methoxyethanol under an inert atmosphere. After refluxing for approximately 1 hour, two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation. The flask was allowed to cool, and 20 ml of 2-methoxyethanol was added. The flask was refluxed for 1 hour, and ⅔ of the solution was then removed by distillation. This process of dilution, reflux, and distillation was repeated for a total of three cycles to ensure the complete exchange of the methoxyethoxide ligand for the isopropoxide ligand. It was estimated that this occurs when the boiling point of the solution reaches 124° C. The final concentration of the solution was adjusted to obtain a 0.5 M solution of gadolinium methoxyethoxide in 2-methoxyethanol. A partially hydrolyzed solution suitable for spin coating or dip-coating was prepared by reacting 1 part of a 1.0 molar solution of water in 2-methoxyethanol with 4 parts of the 0.5 M gadolinium methoxyethoxide solution.
[Compound]
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Gd2O3
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Synthesis routes and methods II

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Ce(NO)3.6H2O
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Synthesis routes and methods III

Procedure details

6.9 grams (0.300 mole) of sodium were completely dissolved in a mixture of 200 ml of anhydrous isopropanol and 100 ml of tetrahydrofuran. 25.0 grams (0.0948 mole) of anhydrous (H2O content<100 ppm) of gadolinium trichloride was added in portions to the sodium isopropoxide solution. The resulting mixture was stirred at reflux for 5 hours. After 24 hours of sedimentation at room temperature, a transparent, colorless solution of gadolinium triisopropoxide in the alcohol-THF solution resulted. About 100 ml of the resultant solution were evacuated in Schlenk vessel and the dried residue was subsequently dissolved in 150 ml of deoxygenated, anhydrous, dimethylformamide. The remaining solution was analyzed for Gd(3) content by EDTA titration in the presence of urotropin buffer with xylenol orange as the metallochromic indicator.
[Compound]
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alcohol-THF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium (III) isopropoxide
Reactant of Route 2
Gadolinium (III) isopropoxide
Reactant of Route 3
Gadolinium (III) isopropoxide
Reactant of Route 4
Gadolinium (III) isopropoxide
Reactant of Route 5
Gadolinium (III) isopropoxide
Reactant of Route 6
Gadolinium (III) isopropoxide

Citations

For This Compound
28
Citations
HJ Choi, YH Na, DW Seo, SK Woo, SD Kim - Ceramics International, 2016 - Elsevier
Gadolinia-doped ceria (GDC) sols were synthesized by the controlled hydrolysis and condensation of cerium(IV) isopropoxide with each gadolinia doping agent to make a dense GDC …
Number of citations: 33 www.sciencedirect.com
HJ Choi, YH Na, M Kwak, DW Seo… - Electrochemical …, 2016 - iopscience.iop.org
A gadolinia-doped ceria (GDC)/yttria-stabilized zirconia (YSZ) bilayer has been suggested as an alternative electrolyte for the reduced-temperature operation of solid oxide fuel cells (…
Number of citations: 2 iopscience.iop.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
M Karmaoui, RA Sá Ferreira, AT Mane… - Chemistry of …, 2006 - ACS Publications
A general nonaqueous route has been applied for the preparation of lanthanide ordered nanocrystalline hybrid structures. In a simple one-pot reaction process, Ln(III) isopropoxides (Ln …
Number of citations: 86 pubs.acs.org
C Meisenbichler, JS Rauch, Y Güzel, EM Wernig… - Analytical …, 2016 - pubs.rsc.org
Protein phosphorylation is one of the most important post-translational modifications and plays a key role in a large number of cellular processes. The progress in studying protein …
Number of citations: 6 pubs.rsc.org
M Karmaoui, L Mafra, RA Sá Ferreira… - The Journal of …, 2007 - ACS Publications
A general nonaqueous route has been applied for the preparation of rare-earth ordered nanocrystalline hybrid structures. In a simple one-pot reaction process, Y 3+ and Gd 3+ …
Number of citations: 42 pubs.acs.org
RA Sá Ferreira, M Karmaoui, SS Nobre… - …, 2006 - Wiley Online Library
In this article a detailed study of the optical properties of lanthanide doped lamellar nanohybrids synthesized by the “benzyl alcohol route” is presented. The synthetic approach results in …
AN Mabe, JD Auxier II, MJ Urffer, D Penumadu… - Nuclear Instruments and …, 2013 - Elsevier
Novel water-soluble 6 Li loaded copolymer scintillation films have been designed and fabricated to detect thermal neutrons. Styrene and maleic anhydride were copolymerized to form …
Number of citations: 11 www.sciencedirect.com
D Klomp, K Djanashvili, NC Svennum… - Organic & …, 2005 - pubs.rsc.org
A practical racemisation–epimerisation method for chiral secondary alcohols has been developed. Meerwein–Ponndorf–Verley-Oppenauer catalysts such as neodymium(III) …
Number of citations: 38 pubs.rsc.org
HJ Choi, TW Kim, YH Na, DW Seo, SK Woo… - Journal of Power …, 2018 - Elsevier
The effects of applying an inner coating of nanosized gadolinium-doped ceria, Gd 0.1 Ce 0.9 O 2-δ , sols on the porous NiFe-metal support for solid oxide fuel cell application are …
Number of citations: 15 www.sciencedirect.com

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